2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile
Description
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile (CAS: 1201643-73-3) is an organic compound with the molecular formula C₁₁H₁₂BrN. It features a para-bromomethyl-substituted phenyl group attached to a branched nitrile backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the preparation of biologically active quinoline derivatives and kinase inhibitors . Structural analysis via SMILES (BrCc1ccc(cc1)C(C)(C)C#N) and InChIKey (HOMSCVYJZQJZRO-UHFFFAOYSA-N) confirms its branched aliphatic chain and aromatic bromine substitution .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTXAWAMUHWZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729214 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-73-3 | |
| Record name | 4-(Bromomethyl)-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of a precursor compound. One common method includes the bromination of 2-(4-methylphenyl)-2-methylpropanenitrile using bromine or bromic acid in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the nitrile group can participate in various addition and reduction reactions . The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a detailed comparison:
Positional Isomers
Key Insight : The para-bromomethyl group enhances reactivity in nucleophilic substitutions compared to the para-bromo analog, while the ortho isomer exhibits distinct steric hindrance .
Functional Group Variants
Key Insight : Sulfonyl derivatives exhibit enhanced stability and solubility in polar solvents, making them suitable for catalytic applications .
Backbone-Modified Analogs
Key Insight : Branching in the aliphatic chain (e.g., 2-methylpropanenitrile vs. propanenitrile) influences melting points and crystallinity .
Biological Activity
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile is a nitrile-bearing compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and research findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN
- CAS Number : 1198438-39-9
This compound features a bromomethyl group attached to a phenyl ring and a nitrile functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromomethyl group may facilitate binding to specific sites on these targets, altering their activity and influencing biochemical pathways. The nitrile group also plays a role in the compound's reactivity and potential for enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that nitrile-containing compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The exact mechanisms by which this compound exerts its anticancer effects require further investigation but may involve:
- Inhibition of specific kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Induction of oxidative stress : Nitriles can generate reactive oxygen species (ROS), leading to cell death.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Nitriles have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar effects. The proposed mechanisms include:
- Disruption of bacterial cell membranes : Compounds with similar structures can integrate into lipid bilayers, compromising membrane integrity.
- Inhibition of bacterial enzymes : Targeting key enzymes involved in bacterial metabolism could hinder growth and replication.
Case Studies
-
Anticancer Screening : A study evaluated the cytotoxic effects of several nitrile derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics.
Compound IC50 (µM) Cancer Type This compound 15 Breast Cancer Doxorubicin 10 Breast Cancer Cisplatin 20 Ovarian Cancer -
Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 25 Escherichia coli 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
